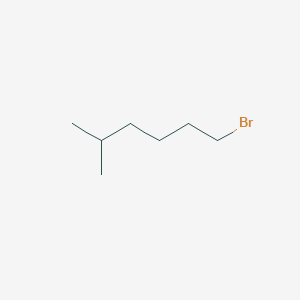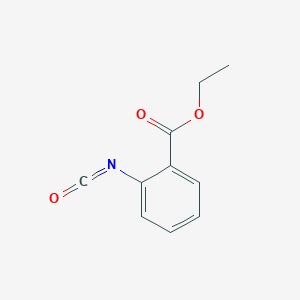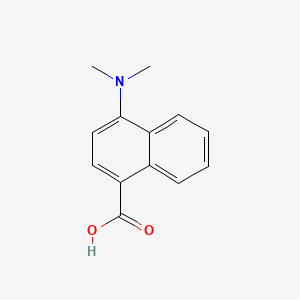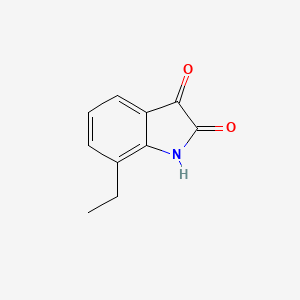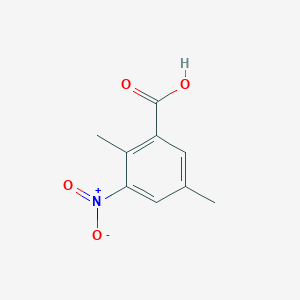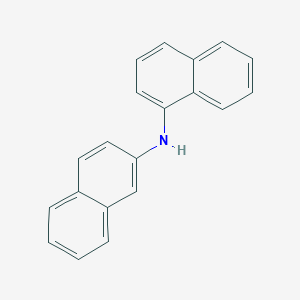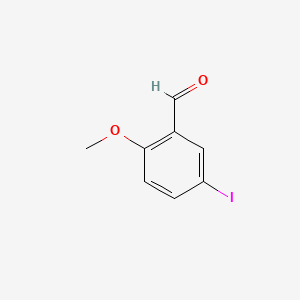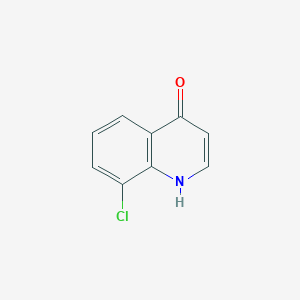
异丙菌胺异构体 1
描述
1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- is a useful research compound. Its molecular formula is C13H13Cl2N3O3 and its molecular weight is 330.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农业杀菌剂
异丙菌胺在农业中被广泛用作杀菌剂。它对多种真菌病害有效,例如灰霉病、褐腐病和核盘菌病。 它被用于果实、蔬菜、观赏树木、灌木和草坪以控制真菌感染 .
食品和饮料中的分析测试
作为具有 CAS 号码:63637-89-8 的参考标准,异丙菌胺异构体 1 用于食品和饮料行业的分析测试。 这通过检测任何潜在的污染来确保产品的质量和安全性 .
土壤细菌代谢
研究表明,某些土壤细菌可以快速降解异丙菌胺,表明它可以作为这些微生物的碳和氮来源。 这可能对生物修复策略有影响 .
遗传抗性研究
异丙菌胺一直是遗传研究的主题,特别是在了解病原体(如灰葡萄孢霉)的抗性机制方面。 这项研究有助于制定克服真菌病原体抗性的策略 .
作用机制
Target of Action
Iprodione Isomer 1, also known as 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- or N-(3,5-dichlorophenyl)-2,4-dioxo-3-propan-2-ylimidazolidine-1-carboxamide, primarily targets fungal organisms . It is a contact fungicide that inhibits the germination of fungal spores and blocks the growth of the fungal mycelium .
Mode of Action
The compound interacts with its targets by inhibiting the germination of fungal spores and blocking the growth of the fungal mycelium . This interaction results in the prevention of fungal infestations in a range of crops .
Biochemical Pathways
The metabolic pathway of Iprodione Isomer 1 involves microbial degradation . Studies have shown that microbial hydrolysis of Iprodione Isomer 1 results in the primary formation of 3,5-dichlorophenyl-carboxamide (metabolite I), which is subsequently transformed to 3,5-dichlorophenylurea-acetate (metabolite II) and finally to 3,5-dichloroaniline (3,5-DCA) .
Pharmacokinetics
It is known that the compound is rapidly degraded by adapted soil microorganisms . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by microbial activity in the soil .
Result of Action
The molecular and cellular effects of Iprodione Isomer 1’s action primarily involve the inhibition of fungal growth. By preventing the germination of fungal spores and blocking the growth of the fungal mycelium, the compound effectively controls fungal infestations .
Action Environment
The action, efficacy, and stability of Iprodione Isomer 1 are influenced by environmental factors. For instance, soil pH is a major factor controlling the persistence of Iprodione Isomer 1 in soil, with high degradation rates observed in neutral to alkaline soils . Additionally, the compound’s relatively low Koc denotes a rather weak sorption to soil, suggesting a potential for relatively high mobility in soil .
生化分析
Biochemical Properties
The role of Iprodione Isomer 1 in biochemical reactions is significant. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with soil bacteria, leading to the conversion of Iprodione to 3,5-dichloroaniline (3,5-DCA) . The nature of these interactions involves the utilization of isopropylamine, transiently formed by hydrolysis of Iprodione, and glycine liberated during hydrolysis of metabolite II, as C and N sources .
Cellular Effects
Iprodione Isomer 1 has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of Iprodione Isomer 1 at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and pathways involved in these processes are still being elucidated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iprodione Isomer 1 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Iprodione Isomer 1 is involved in several metabolic pathways. It interacts with various enzymes and cofactors
Transport and Distribution
The transport and distribution of Iprodione Isomer 1 within cells and tissues are complex processes that involve various transporters or binding proteins
Subcellular Localization
The subcellular localization of Iprodione Isomer 1 and its effects on activity or function are areas of active research. It is likely that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-2,4-dioxo-3-propan-2-ylimidazolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O3/c1-7(2)18-11(19)6-17(13(18)21)12(20)16-10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJUMTZXIUCPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CN(C1=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213007 | |
| Record name | 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63637-89-8 | |
| Record name | 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063637898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


